molecular formula C10H7F6NO B14740158 Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 2151-49-7

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Cat. No.: B14740158
CAS No.: 2151-49-7
M. Wt: 271.16 g/mol
InChI Key: MBRZCTUVEUNRCC-UHFFFAOYSA-N
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Description

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- typically involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This method is efficient and yields high purity products without the need for further purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), potassium iodide (KI), and cerium (IV) sulfate . The reactions are typically carried out under mild conditions to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .

Scientific Research Applications

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is unique due to the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry.

Properties

CAS No.

2151-49-7

Molecular Formula

C10H7F6NO

Molecular Weight

271.16 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

InChI

InChI=1S/C10H7F6NO/c11-9(12,13)8(10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,8H,(H,17,18)

InChI Key

MBRZCTUVEUNRCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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